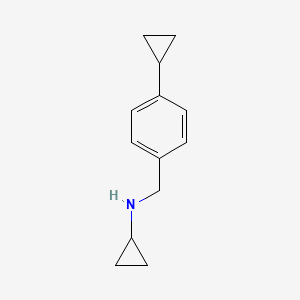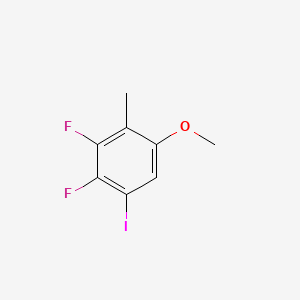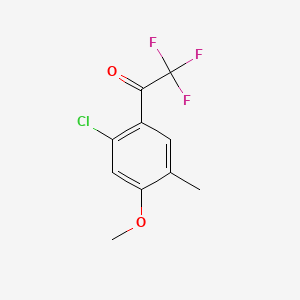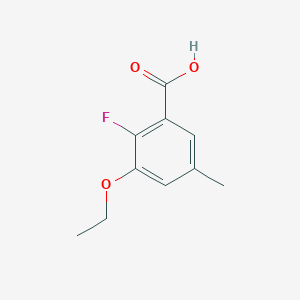![molecular formula C17H21NO4 B14770048 1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of an azetidine ring fused to an indane moiety, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The presence of these functional groups and the spirocyclic structure make it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. . This reaction is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the indane moiety and the Boc protecting group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, light source, and reaction time for the aza Paternò–Büchi reaction, as well as subsequent steps to introduce the indane moiety and Boc protecting group. The use of catalysts and solvents that enhance the reaction efficiency and selectivity is also crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The Boc protecting group can be removed or replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or other proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-azetidine-3-carboxylic acid: This compound shares the azetidine ring and Boc protecting group but lacks the indane moiety.
1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl-1H-pyrazole-3-carboxylic acid: Similar in having a Boc protecting group and carboxylic acid, but with a different core structure.
Uniqueness
1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of the azetidine ring, indane moiety, and Boc protecting group makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroindene-2,3'-azetidine]-2'-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(13(18)14(19)20)8-11-6-4-5-7-12(11)9-17/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
Clave InChI |
GLVYFXPAYLHZJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
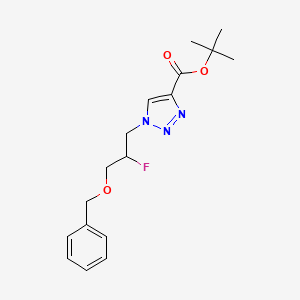
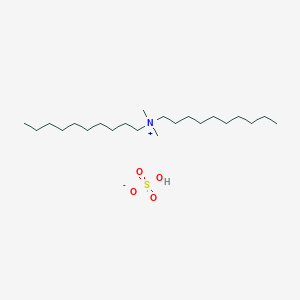
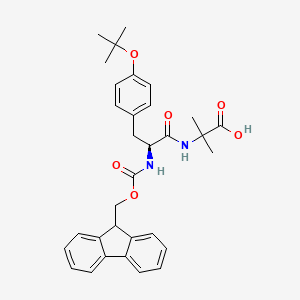
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
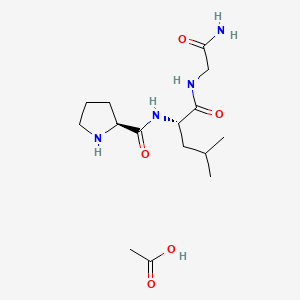
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
